Succinobucol - 216167-82-7

Succinobucol

Catalog Number: EVT-285183
CAS Number: 216167-82-7
Molecular Formula: C35H52O5S2
Molecular Weight: 616.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Succinobucol (4-{2,6-di-tert-butyl-4-[(1-{3-tert-butyl-4-hydroxy-5-(propan-2-yl)phenyl]sulfanyl}ethyl)sulfanyl]phenoxy}-4-oxobutanoic acid) is a synthetic compound derived from probucol. [, , ] It belongs to the class of phenolic antioxidants and is recognized for its potent anti-inflammatory, antioxidant, and anti-atherosclerotic properties. [, , , , ] Succinobucol has been extensively studied for its potential therapeutic benefits in managing cardiovascular diseases, metabolic disorders, and certain types of cancers. [, , , , , , ] Notably, succinobucol exhibits superior bioavailability and cellular uptake compared to its parent compound, probucol. [, , ]

Future Directions
  • Optimizing Drug Delivery: Further research could focus on developing novel drug delivery systems, such as nanoparticles or liposomes, to enhance the targeted delivery of succinobucol to specific tissues, improving its therapeutic efficacy and minimizing potential side effects. [, , , ]

  • Exploring Combination Therapies: Investigating the synergistic effects of succinobucol in combination with existing drugs for cardiovascular diseases, diabetes, or cancer could lead to more effective treatment strategies. [, ]

Probucol

  • Compound Description: Probucol is a traditional anti-hyperlipidemic agent with marked antioxidant activity. It is highly hydrophobic. [, ]
  • Relevance: Succinobucol is a succinic acid ester derivative of Probucol. [, , ] It was designed to have improved cellular uptake and water solubility compared to Probucol. [, ] Despite these differences, both compounds exhibit similar hypolipidemic and antioxidant effects. []

AGI-1095

  • Compound Description: AGI-1095 is a structurally related antioxidant to succinobucol with anti-inflammatory properties. It inhibits LPS induction of tissue factor (TF) expression in human monocytic and endothelial cells. []
  • Relevance: Like succinobucol, AGI-1095 inhibits the redox-sensitive kinase, apoptosis signal-regulating kinase-1 (ASK1) and mitogen-activated protein kinases (MAPKs) p38, ERK1/2, and JNK1/2. [] This suggests a similar mechanism of action for these two compounds.

Rapamycin

  • Compound Description: Rapamycin is an immunosuppressant drug with anti-proliferative properties used in drug-eluting stents (DES) to prevent restenosis. []
  • Relevance: Researchers investigated the combined use of rapamycin and succinobucol in a novel polymer-free DES. The study aimed to assess if the combination would improve re-endothelialisation and reduce in-stent restenosis compared to rapamycin alone or a bare-metal stent. []

Stigmasterol

  • Compound Description: Stigmasterol is a plant sterol with cholesterol-lowering properties. []
  • Relevance: Succinobucol was conjugated with stigmasterol to create a novel compound with potential for altering total and LDL cholesterol levels. This approach aimed to combine the therapeutic benefits of both compounds. []

β-Sitosterol

  • Compound Description: β-Sitosterol is a plant sterol known for its ability to lower blood cholesterol levels. []
  • Relevance: Similar to stigmasterol, succinobucol was conjugated with β-sitosterol to enhance its potential in managing cholesterol levels. []

Stigmastanol

  • Compound Description: Stigmastanol belongs to the plant stanol/sterol family and possesses the ability to lower blood cholesterol levels. []
  • Relevance: A succinobucol-stigmastanol conjugate was synthesized to explore its potential as a therapeutic agent for managing cholesterol and cardiovascular diseases. []

Cholesterol

  • Compound Description: Cholesterol is a lipid molecule essential for cell membrane function. Elevated levels, especially LDL cholesterol, are a significant risk factor for atherosclerosis. []
  • Relevance: A cholesterol-succinobucol prodrug was designed to improve the absorption of succinobucol and target it to the enterohepatic circulation, the primary site of lipid metabolism. [] This approach aimed to enhance succinobucol's efficacy in managing cholesterol levels.
Source and Classification

Succinobucol is synthesized from probucol, which is known for its cholesterol-lowering effects. The compound falls under the category of small molecules with antioxidant properties, specifically designed to target oxidative stress-related conditions such as atherosclerosis. Its chemical name is 4-{2,6-di-tert-butyl-4-[(1-{[3-tert-butyl-4-hydroxy-5-(propan-2-yl)phenyl] sulfanyl}ethyl)sulfanyl]phenoxy}-4-oxobutanoic acid, and it is often referred to by its developmental code AGI-1067.

Synthesis Analysis

The synthesis of succinobucol involves several steps:

  1. Initial Esterification: The process begins with the esterification of one of the hydroxyl groups in probucol using succinic acid anhydride. This reaction is facilitated by potassium tert-butoxide, which acts as a deprotonating agent. The reaction takes place in tetrahydrofuran under a nitrogen atmosphere to prevent moisture interference.
  2. Steroid Conjugation: Following the formation of succinobucol, further modifications can be made by esterifying the carboxylic group with various steroid alcohols through Steglich esterification. This step allows for the creation of succinobucol-steroid conjugates that enhance its therapeutic effects and bioavailability .
  3. Purification: The crude product is purified using column chromatography, yielding succinobucol as a white crystalline solid with a yield of approximately 42% from the initial probucol .
Molecular Structure Analysis

Succinobucol's molecular structure can be characterized by various analytical techniques:

  • X-ray Crystallography: This technique provides detailed information about the three-dimensional arrangement of atoms within the molecule.
  • Nuclear Magnetic Resonance Spectroscopy: Nuclear magnetic resonance spectroscopy helps in determining the chemical environment of hydrogen atoms in the molecule, confirming the presence of specific functional groups.
  • Infrared Spectroscopy: Infrared spectroscopy is used to identify functional groups based on their characteristic absorption bands.

The molecular formula for succinobucol is C22H34O4S2, and its molecular weight is approximately 414.65 g/mol. The presence of sulfur atoms in its structure plays a crucial role in its antioxidant activity .

Chemical Reactions Analysis

Succinobucol participates in several chemical reactions relevant to its biological activity:

  1. Antioxidant Activity: Succinobucol has been shown to quench reactive oxygen species (ROS), thereby preventing oxidative damage in cellular environments. This property is essential for protecting vascular cells from oxidative stress, which contributes to atherosclerosis.
  2. Antiplatelet Effects: The compound exhibits antiplatelet activity by reversing pro-aggregatory effects induced by ROS, thus preventing thrombosis in cardiovascular conditions .
  3. Cellular Interactions: Succinobucol interacts with cellular signaling pathways involved in inflammation and oxidative stress, modulating their activity to reduce pathological processes associated with cardiovascular diseases.
Mechanism of Action

The mechanism of action of succinobucol involves several key processes:

  • Inhibition of Oxidative Stress: Succinobucol inhibits oxidant signals within vascular endothelial cells, which are pivotal in the inflammatory processes leading to atherosclerosis.
  • Reduction of Inflammatory Markers: By quenching ROS and reducing oxidative stress, succinobucol decreases levels of inflammatory cytokines and adhesion molecules that contribute to vascular inflammation.
  • Mitochondrial Protection: Studies have demonstrated that succinobucol protects mitochondrial function against neurotoxic agents like 3-nitropropionic acid, indicating its broader protective effects beyond cardiovascular health .
Physical and Chemical Properties Analysis

Succinobucol exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound shows good metabolic stability, which contributes to its prolonged action within biological systems.
  • Polymorphism: Succinobucol exists in multiple polymorphic forms (A, C, D, E), with polymorph A being the most thermodynamically stable form .
Applications

Succinobucol has several scientific applications:

  1. Cardiovascular Health: It is primarily researched for its potential to prevent and treat atherosclerosis through its antioxidant and anti-inflammatory properties.
  2. Neuroprotection: Research indicates that succinobucol may protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .
  3. Drug Development: Ongoing studies explore the conjugation of succinobucol with various steroids to enhance its pharmacological profile and address different therapeutic needs .
Synthesis and Structural Optimization of Succinobucol Analogues

Probucol Derivative Design: Monosuccinate Esterification Strategies

Succinobucol (AGI-1067) was strategically designed as a monosuccinic acid ester derivative of probucol (4,4′-[(1-methylethylidene)bis(thio)]bis[2,6-bis(1,1-dimethylethyl)phenol]) to overcome significant pharmacological limitations of the parent compound while retaining its beneficial antioxidant properties. The synthesis involves a selective esterification reaction where one phenolic hydroxyl group of probucol undergoes modification with succinic anhydride, leaving the second phenolic group unmodified. This transformation is typically catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous tetrahydrofuran under inert atmosphere, yielding the monosuccinate ester with high regioselectivity [2] [6].

The molecular transformation from probucol to succinobucol imparts critical advantages:

  • Metabolic Stability: The succinate moiety significantly reduces susceptibility to rapid hepatic glucuronidation, thereby extending plasma half-life compared to probucol [5].
  • Polarity Modulation: Introduction of a carboxylic acid group enhances aqueous solubility at physiological pH while maintaining sufficient lipophilicity for membrane penetration. This amphiphilic character (logP ≈ 8.18) facilitates interaction with both hydrophilic and lipophilic biological environments [5] [7].
  • Adverse Effect Mitigation: Unlike probucol, which causes HDL reduction and QT interval prolongation, succinobucol demonstrates reduced cardiovascular side effects while maintaining potent antioxidant and anti-inflammatory capabilities [2] [10].

Table 1: Comparative Properties of Probucol and Succinobucol

PropertyProbucolSuccinobucol
Molecular FormulaC₃₁H₄₈O₂S₂C₃₅H₅₂O₅S₂
Molecular Weight516.83 g/mol616.91 g/mol
Phenolic Groups21 (free) + 1 (esterified)
Key Functional GroupBis-phenolPhenol-succinate
Plasma Half-life~12-20 hoursSignificantly extended
HDL Cholesterol ImpactMarked reductionMinimal effect

Structural-Activity Relationships in Phenolic Antioxidant Modifications

The antioxidant efficacy of succinobucol derivatives is governed by precise structure-activity relationships (SAR), particularly concerning the phenolic architecture and substituent effects:

  • Tert-Butyl Substituent Positioning: The ortho-positioned tert-butyl groups on the phenolic ring provide steric shielding to the phenolic radical intermediate. This prevents deleterious radical propagation reactions while allowing efficient hydrogen atom transfer (HAT) to quench peroxyl radicals (ROO•). Bulky substituents at these positions are essential for radical stabilization without compromising reactivity [2] [8].
  • Electron-Donating Capacity: The unesterified phenolic hydroxyl group maintains strong electron-donating capability, crucial for disrupting radical chain reactions in lipid peroxidation processes. Modifications to this group consistently reduce antioxidant potency [4] [7].
  • Succinate Linker Flexibility: The succinyl spacer between the probucol moiety and esterification sites serves as a versatile tether. Its four-carbon length optimally balances molecular flexibility for target engagement with minimal steric interference to the phenolic antioxidant domain [3] [6].

Comparative studies reveal that succinobucol outperforms probucol in mitochondrial protection models. When tested against 3-nitropropionic acid (3-NP)-induced mitochondrial dysfunction in neuronal cells, succinobucol (50 μM) completely prevented complex II inhibition and reduced reactive oxygen species (ROS) by >80%, while probucol showed partial protection only at higher concentrations [2]. This enhanced bioactivity is attributed to improved subcellular targeting efficiency to mitochondrial membranes, facilitated by the amphiphilic succinyl modification.

Table 2: Impact of Structural Features on Biological Activity

Structural FeatureAntioxidant EfficiencyMembrane InteractionMitochondrial Protection
Free phenolic OHCritical (HAT mechanism)ModerateModerate
ortho-tert-butyl groupsEssential (radical stability)Enhanced (lipophilicity)Significant
Succinate moietyIndirect effectStrong (amphiphilicity)Critical
Bis-phenol (probucol)High but promiscuousHigh (lipophilic)Limited

Conjugation Techniques with Phytosterols for Enhanced Bioavailability

To further optimize the therapeutic potential of succinobucol, advanced conjugation strategies have been developed, particularly through esterification with phytosterols. These hybrid molecules leverage the "Trojan horse" principle, where the sterol moiety facilitates targeted delivery to lipid-rich biological compartments and enhances intestinal absorption:

  • Chemical Conjugation: Succinobucol's carboxylic acid group enables direct esterification with hydroxyl groups of sterols via Steglich esterification. This employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, generating conjugates with stigmastanol, β-sitosterol, stigmasterol, and cholesterol [3] [6].
  • Crystalline Engineering: Conjugates exhibit unique solid-state properties, crystallizing in triclinic P1 space groups with 2-4 independent molecules per asymmetric unit. Pseudosymmetry in these crystals influences dissolution kinetics and bioavailability. For instance, stigmastanol-succinobucol displays favorable intermolecular packing that enhances dissolution rates compared to native succinobucol [3].
  • Biological Implications: Phytosterol conjugation achieves dual therapeutic targeting:
  • Cholesterol Modulation: The sterol component competitively inhibits intestinal cholesterol absorption
  • Oxidative Stress Mitigation: Succinobucol moiety provides potent antioxidant activity in lipophilic environmentsConjugates demonstrate 2-3 fold increased accumulation in vascular tissues compared to unconjugated succinobucol, with cholesterol-succinobucol showing preferential hepatic uptake via enterohepatic circulation pathways [6].

Table 3: Characteristics of Succinobucol-Phytosterol Conjugates

ConjugateSterol TypeCrystallinityBiological Advantage
Stigmastanol-succinobucolSaturated plant stanolHigh (P1 space group)Enhanced lymphatic uptake
β-Sitosterol-succinobucolUnsaturated plant sterolModerateLDL-cholesterol reduction
Stigmasterol-succinobucolUnsaturated plant sterolComplex (4 molecules/unit)Anti-inflammatory synergy
Cholesterol-succinobucolAnimal sterolHigh (P1 space group)Enterohepatic targeting

These structural optimizations demonstrate how rational chemical design transforms succinobucol into a versatile platform for multifunctional therapeutic agents targeting complex pathologies like atherosclerosis and neurodegenerative diseases. The integration of antioxidant pharmacophores with sterol transport systems represents a frontier in medicinal chemistry for enhanced tissue-specific delivery [4] [6].

Properties

CAS Number

216167-82-7

Product Name

Succinobucol

IUPAC Name

4-[2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenoxy]-4-oxobutanoic acid

Molecular Formula

C35H52O5S2

Molecular Weight

616.9 g/mol

InChI

InChI=1S/C35H52O5S2/c1-31(2,3)23-17-21(18-24(29(23)39)32(4,5)6)41-35(13,14)42-22-19-25(33(7,8)9)30(26(20-22)34(10,11)12)40-28(38)16-15-27(36)37/h17-20,39H,15-16H2,1-14H3,(H,36,37)

InChI Key

RKSMVPNZHBRNNS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OC(=O)CCC(=O)O)C(C)(C)C

Solubility

Soluble in DMSO

Synonyms

Succinobucol; AGI-1067; AGZ-1067; AGI1067; AGZ1067. Probucol monosuccinae.

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OC(=O)CCC(=O)O)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.